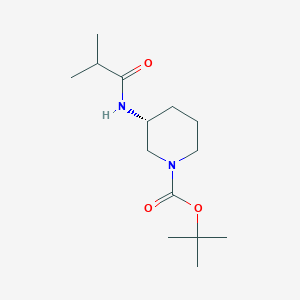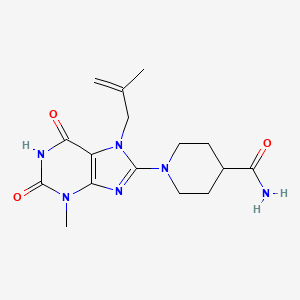
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” is a compound that contains both a thiazole and a quinazolinone moiety . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing thiazoles and quinazolinones are known. For instance, quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a quinazolinone moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound is part of a new series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which have shown promising antimicrobial activity. In particular, these compounds have been found to inhibit Candida albicans dihydrofolate reductase (C. albicans DHFR), making them potential candidates for further studies in finding the lead structure for antimicrobial activity .
Antifungal Activity
The compound’s antifungal activity is also noteworthy. The complex of quinazoline derivatives with Candida albicans dihydrofolate reductase (C. albicans DHFR) were studied in silico. The results showed that all quinazoline compounds have a greater ability to inhibit C. albicans DHFR than 5-(phenylsulfanyl)-2,4-quinazolinediamine .
Anticancer Activity
Quinazoline, a nitrogen-containing fused heterocycle that includes benzene and pyrimidine rings, is known for its wide spectrum of biological activities such as anti-cancer . Therefore, it’s plausible that “N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide”, being a quinazoline derivative, may also exhibit anticancer properties.
Anti-inflammatory Activity
Thiazole derivatives, which this compound is a part of, have been found to exhibit anti-inflammatory activity . This suggests that “this compound” could potentially be used in the treatment of inflammatory conditions.
Antitubercular Activity
Quinazoline derivatives have also been found to exhibit antitubercular activity . This suggests that “this compound” could potentially be used in the treatment of tuberculosis.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This suggests that “this compound” could potentially be used in the treatment of viral infections.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole with N-(2-bromoethyl)acetamide, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole", "N-(2-bromoethyl)acetamide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole (1.0 g, 3.8 mmol) and N-(2-bromoethyl)acetamide (1.2 g, 6.3 mmol) in ethanol (20 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 4. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a yellow powder.", "Step 3: Dissolve the yellow powder in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 7. Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a white powder.", "Step 5: Dissolve the white powder in ethanol (20 mL) and add sodium hydroxide (1 M) dropwise until the pH reaches 10. Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield the final product, N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, as a white powder." ] } | |
CAS-Nummer |
896699-38-0 |
Molekularformel |
C21H19N5OS2 |
Molekulargewicht |
421.54 |
IUPAC-Name |
N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28) |
InChI-Schlüssel |
RPMFCIVBQUZGQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)
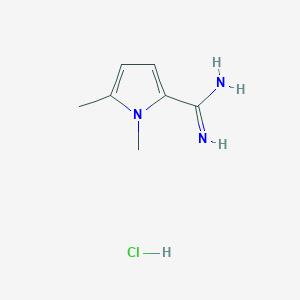
![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)
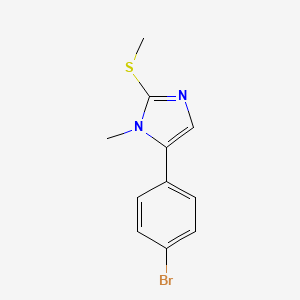

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)
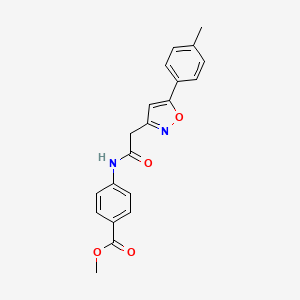
![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)
![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)
